molecular formula C12H12ClN5O3 B11142543 methyl N-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate

methyl N-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate

Cat. No.: B11142543
M. Wt: 309.71 g/mol
InChI Key: HNJQTJBCRNFCSQ-UHFFFAOYSA-N
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Description

Methyl N-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate is a synthetic organic compound that features a tetrazole ring, a benzoyl group, and a beta-alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate can undergo various types of chemical reactions:

Common Reagents and Conditions

Major Products

    Oxidation: Nitro derivatives of the tetrazole ring.

    Reduction: Amine derivatives of the benzoyl group.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl N-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate is unique due to its combination of a tetrazole ring, benzoyl group, and beta-alanine moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Biological Activity

Methyl N-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₂ClN₅O₃
  • Molecular Weight : 309.71 g/mol
  • CAS Number : 1040695-59-7

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Tetrazole Ring : The initial step in the synthesis process includes creating the tetrazole structure, which is crucial for the compound's biological activity.
  • Coupling with Chlorinated Phenyl Group : This step enhances the compound's lipophilicity, potentially affecting its transport across cellular membranes.
  • Final Modifications : The introduction of the beta-alanine moiety occurs through amide bond formation, yielding the final product under controlled conditions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The tetrazole group enhances binding affinity, modulating various biochemical pathways.

Antimicrobial Properties

Research indicates that derivatives containing tetrazole rings can exhibit antimicrobial properties. However, studies have shown that this compound itself may have limited direct antimicrobial activity against certain bacteria when tested at concentrations up to 128 mg/L . The structural modifications influence its ability to penetrate bacterial membranes effectively.

Study on Antimicrobial Activity

A study published in MDPI explored the antimicrobial potential of tetrazole-containing compounds. It was found that while some derivatives displayed significant inhibition against Gram-positive and Gram-negative bacteria, this compound did not exhibit similar efficacy. The increased lipophilicity from structural changes did not translate into enhanced passive diffusion or antimicrobial activity .

Enzyme Interaction Studies

Another research effort focused on enzyme interactions highlighted that compounds with similar structures could act as inhibitors in biosynthetic pathways. This compound showed potential as a candidate for studying enzyme interactions due to its unique functional groups, which may influence binding dynamics and specificity .

Summary of Findings

Property Details
Molecular FormulaC₁₂H₁₂ClN₅O₃
Molecular Weight309.71 g/mol
Antimicrobial ActivityLimited against tested bacteria
Mechanism of ActionEnzyme interaction modulation
Synthesis ComplexityMulti-step organic synthesis

Properties

Molecular Formula

C12H12ClN5O3

Molecular Weight

309.71 g/mol

IUPAC Name

methyl 3-[[4-chloro-2-(tetrazol-1-yl)benzoyl]amino]propanoate

InChI

InChI=1S/C12H12ClN5O3/c1-21-11(19)4-5-14-12(20)9-3-2-8(13)6-10(9)18-7-15-16-17-18/h2-3,6-7H,4-5H2,1H3,(H,14,20)

InChI Key

HNJQTJBCRNFCSQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)C1=C(C=C(C=C1)Cl)N2C=NN=N2

Origin of Product

United States

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